molecular formula C29H34O16 B1253817 Ombuoside

Ombuoside

Cat. No.: B1253817
M. Wt: 638.6 g/mol
InChI Key: VVSFMIXQNYRGMG-UHFFFAOYSA-N
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Description

Ombuoside is a flavonoid glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its antimicrobial and antioxidant properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ombuoside can be extracted from Gynostemma pentaphyllum using a microwave-assisted extraction method coupled with high-speed counter-current chromatography. The extraction conditions include microwave power, irradiation time, solid-to-liquid ratio, and extraction times. The two-phase solvent system used for this process is composed of n-hexane, ethyl acetate, ethanol, and water in a ratio of 5:6:5:5 (v/v) .

Industrial Production Methods

In industrial settings, this compound is often extracted using a CO2 supercritical extractor with n-butyl alcohol as an entrainer. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ombuoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound that exhibit enhanced antimicrobial and antioxidant properties .

Scientific Research Applications

Ombuoside has a wide range of applications in scientific research:

Mechanism of Action

Ombuoside exerts its effects primarily through its antioxidant activity, scavenging free radicals and reactive oxygen species (ROS). It also modulates various molecular pathways, including the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, which is crucial for dopamine biosynthesis. This modulation enhances the phosphorylation of tyrosine hydroxylase and cyclic AMP-response element binding protein, thereby increasing dopamine levels .

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Rutin: A glycoside that also exhibits strong antioxidant effects.

Uniqueness

Ombuoside stands out due to its dual antimicrobial and antioxidant activities, making it more versatile compared to other flavonoids. Its ability to modulate dopamine biosynthesis also adds a unique dimension to its biological activities .

Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3

InChI Key

VVSFMIXQNYRGMG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Synonyms

ombuoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombuoside
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Ombuoside
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Ombuoside
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Reactant of Route 5
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Reactant of Route 6
Ombuoside

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